

A Comprehensive Technical Guide to the Structure-Activity Relationship of Sodium Methylesculetin Acetate

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Compound of Interest

Compound Name: Sodium methylesculetin acetate

CAS No.: 95873-69-1

Cat. No.: B1260744

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Introduction

Sodium methylesculetin acetate (SMA), a derivative of the naturally occurring coumarin esculetin, has emerged as a molecule of significant interest in the pharmaceutical and cosmetic sciences. Known chemically as sodium [(6-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate, this compound exhibits a compelling profile of biological activities, including noteworthy anti-inflammatory and antioxidant properties.[1][2] Its application ranges from active ingredients in advanced skincare formulations to a potential therapeutic agent for inflammatory conditions.[1]

The efficacy of any bioactive molecule is intrinsically linked to its chemical architecture. The study of this linkage, known as the Structure-Activity Relationship (SAR), is a cornerstone of modern drug discovery and development.[3] SAR analysis allows scientists to decipher which functional groups and structural motifs are responsible for a molecule's biological effects, thereby enabling the rational design of new analogs with enhanced potency, improved selectivity, or more favorable pharmacokinetic properties.[3]

This guide provides an in-depth exploration of the structure-activity relationship of **Sodium Methylesculetin Acetate**. Moving beyond a simple description of its properties, we will deconstruct its molecular framework to hypothesize the contribution of each component to its overall activity. We will further outline a robust framework for the experimental and computational validation of these hypotheses, providing detailed protocols and workflows designed for researchers, chemists, and drug development professionals. The objective is to furnish a comprehensive resource that not only explains the existing knowledge but also illuminates a clear path for future investigation and optimization of this promising compound.

Section 1: The Molecular Architecture of Sodium Methylesculetin Acetate

The biological function of SMA is dictated by the unique arrangement of its constituent parts. Understanding this architecture is the first step in elucidating its SAR. The molecule (CAS: 95873-69-1) is built upon a 4-methyl-esculetin core, which is a hydroxylated coumarin.[2][4]

- **The Coumarin Core (Benzopyran-2-one):** This bicyclic lactone is the foundational scaffold. The coumarin nucleus is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. Its planar structure and electronic properties are essential for intercalation into enzyme active sites and other biological receptors.
- **The 4-Methyl Group:** The presence of a methyl group at the C4 position differentiates it from esculetin. This small alkyl group can influence the molecule's lipophilicity and steric interactions within a binding pocket, potentially enhancing its affinity for specific targets compared to its unsubstituted counterpart.
- **The 6-Hydroxy Group:** A free phenolic hydroxyl group at the C6 position is a critical feature. Such groups are potent hydrogen bond donors and are often pivotal for antioxidant activity through their ability to donate a hydrogen atom to neutralize free radicals.
- **The 7-Oxyacetate Moiety:** An oxyacetate group is attached via an ether linkage to the C7 position. This functional group is ionized to its sodium carboxylate salt, which significantly increases the molecule's aqueous solubility compared to its parent esculetin.[5] The length and electronic nature of this sidechain are prime candidates for modification in SAR studies.

Below is the chemical structure of **Sodium Methylesculetin Acetate**.

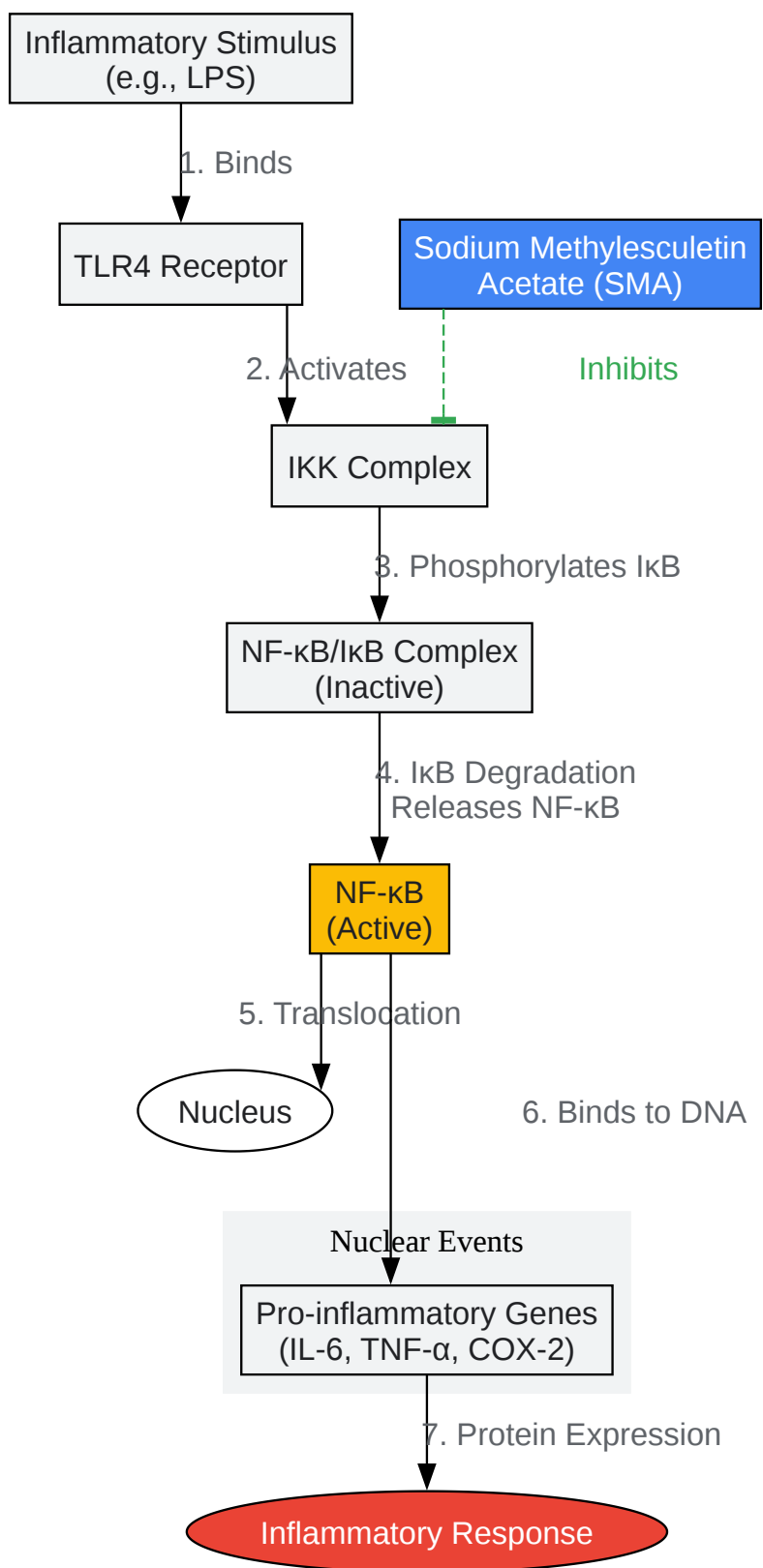
Chemical Structure:

- IUPAC Name: sodium 2-(6-hydroxy-4-methyl-2-oxochromen-7-yl)oxyacetate[4][5]
- Molecular Formula: C₁₂H₉NaO₆[4]
- SMILES: CC1=CC(=O)OC2=CC(=C(C=C12)O)OCC(=O)[O-].[Na+][4][5]

Section 2: Known Biological Activities and Mechanistic Insights

SMA's therapeutic potential is primarily linked to its anti-inflammatory and antioxidant activities. Published data indicates that it can inhibit the activity of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammatory tissue damage, and reduce levels of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2]

The broader class of coumarins is known to exert anti-inflammatory effects by modulating key signaling pathways. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing the activation of NF-κB, coumarins can effectively dampen the inflammatory cascade. This provides a strong hypothetical basis for one of SMA's primary mechanisms of action.



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Caption: Proposed inhibitory mechanism of SMA on the NF-κB signaling pathway.

Section 3: Deconstructing the SAR of Sodium

Methylesculetin Acetate

A systematic SAR study involves modifying specific parts of a lead compound to understand their contribution to its activity. For SMA, we can dissect the molecule into key pharmacophoric features and hypothesize their roles.

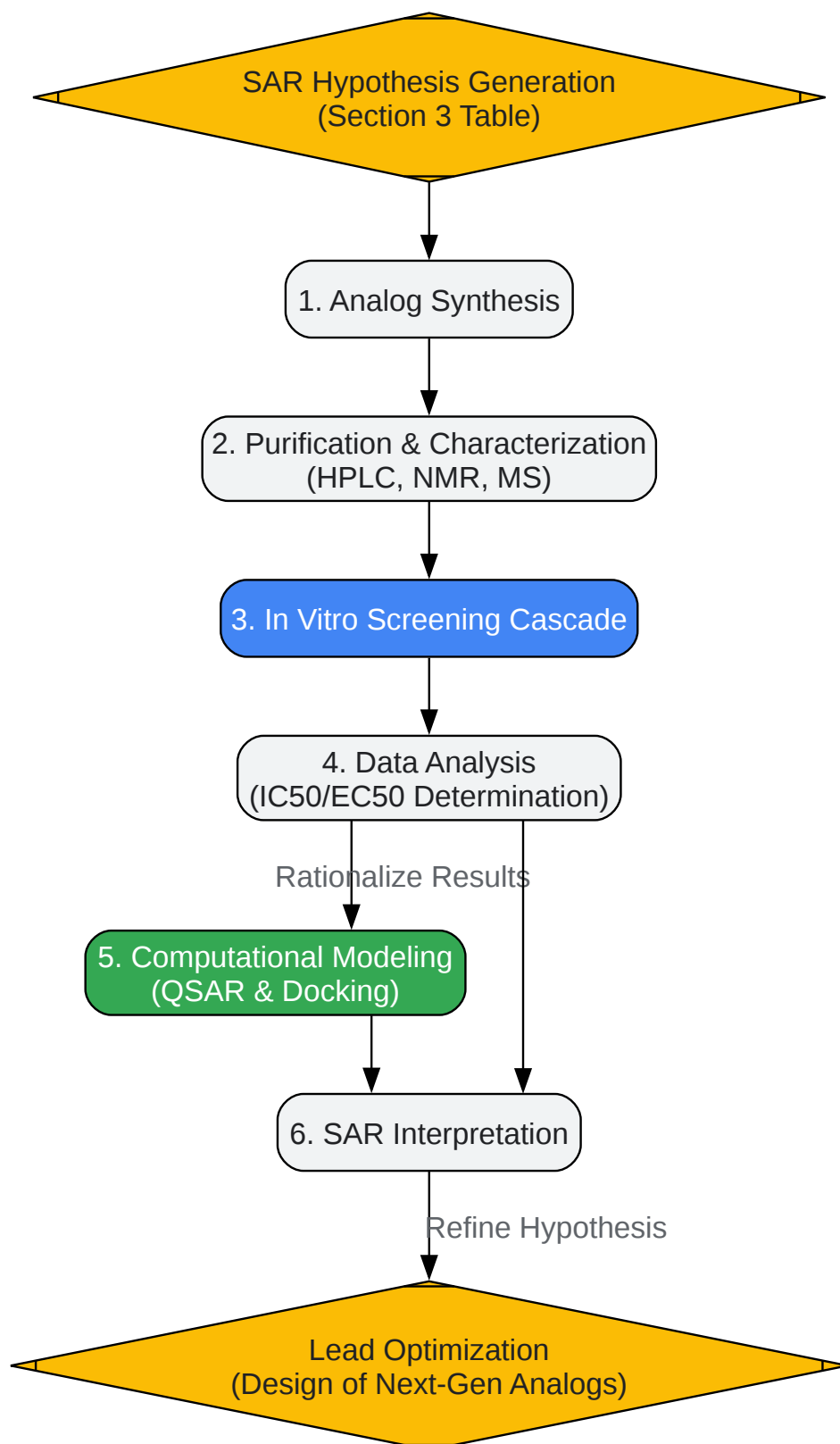
Structural Feature	Hypothesized Role & Contribution to Activity	Suggested Modifications for SAR Study
6-Hydroxy Group	Acts as a critical hydrogen bond donor and is likely the primary site for antioxidant activity (radical scavenging). Its acidity and position are key.	1. Methylation: Replace with a methoxy group (-OCH ₃) to block H-bonding and radical scavenging ability. 2. Removal: Synthesize the 6-deoxy analog. 3. Positional Isomer: Move the hydroxyl group to C5 or C8.
7-Oxyacetate Group	The sodium salt form provides high aqueous solubility. The carboxylate can act as a hydrogen bond acceptor. The length and flexibility of the oxyacetate linker may influence binding orientation and affinity.	1. Chain Elongation/Shortening: Replace acetate with propionate or formate. 2. Esterification: Convert the carboxylic acid to a methyl or ethyl ester to increase lipophilicity and assess the importance of the anion. 3. Amidation: Replace the carboxylate with a primary or secondary amide.
4-Methyl Group	Provides a degree of lipophilicity and creates a specific steric profile. It may fit into a hydrophobic sub-pocket of a target enzyme, enhancing binding affinity.	1. Removal: Synthesize the 4-H analog (esculetin derivative). 2. Increase Size: Replace with an ethyl or propyl group to probe for steric hindrance. 3. Replace with EWG/EDG: Substitute with a -CF ₃ or -OCH ₃ to alter electronic properties.
Coumarin Lactone	The α,β -unsaturated carbonyl system (Michael acceptor) can potentially form covalent bonds with nucleophilic residues	1. Ring Opening: Synthesize the hydrolyzed, ring-opened cinnamic acid derivative to determine if the cyclic structure

(e.g., cysteine) in enzyme active sites. The lactone itself is susceptible to hydrolysis.

is essential. 2. Saturation: Reduce the C3-C4 double bond to remove the Michael acceptor character.

Section 4: A Framework for Experimental SAR Investigation

A successful SAR campaign requires a logical progression from chemical synthesis to biological testing and data analysis. The following workflow provides a robust framework for investigating SMA.



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Caption: A systematic workflow for the SAR investigation of SMA.

Part 1: Synthesis of Analogs

The creation of analogs is foundational. Based on a disclosed synthesis method, a general route can be adapted.^[7]

Protocol: General Synthesis of SMA Analogs

- **Step 1 (Ring Formation):** Under acidic conditions (e.g., H₂SO₄), perform a Pechmann condensation between 1,2,4-benzenetriol and an appropriate β-ketoester (e.g., ethyl acetoacetate for the 4-methyl analog) at 50-80°C to form the 4-substituted esculetin core.
- **Step 2 (Selective Alkylation):** In an anhydrous polar aprotic solvent (e.g., acetone or DMF) with a mild base (e.g., K₂CO₃), selectively alkylate the more acidic 7-hydroxyl group of the esculetin core using an appropriate alkylating agent (e.g., ethyl bromoacetate) at room temperature to reflux. Monitor by TLC.
- **Step 3 (Saponification):** Hydrolyze the resulting ester from Step 2 using aqueous sodium hydroxide (1 M NaOH) at room temperature to yield the final sodium salt.
- **Step 4 (Purification):** Purify the final compound via recrystallization or column chromatography to ensure >95% purity as confirmed by HPLC, NMR, and mass spectrometry.

Part 2: In Vitro Screening Cascade

Analogs must be tested in a battery of reliable assays to quantify their biological activity.

Protocol 1: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

- **Cell Culture:** Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere for 24 hours.
- **Compound Treatment:** Pre-treat the cells with various concentrations of SMA analogs (e.g., 1, 10, 50, 100 μM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
- **Inflammatory Stimulation:** Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 μg/mL to all wells except the negative control.

- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system. Mix 50 µL of supernatant with 50 µL of Griess Reagent and measure the absorbance at 540 nm.
- Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value (the concentration required to inhibit 50% of nitric oxide production).

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

- Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of SMA analogs and a positive control (e.g., Ascorbic Acid) in methanol.
- Reaction: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (color change from purple to yellow).
- Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$. Determine the EC₅₀ value.

Part 3: Computational Modeling

Computational tools can provide structural insights into the observed activities and guide further analog design.

Protocol 3: Molecular Docking Workflow

- Target Selection: Select a relevant protein target based on the known mechanism, for example, human myeloperoxidase (MPO) or cyclooxygenase-2 (COX-2). Obtain a high-resolution crystal structure from the Protein Data Bank (PDB).

- **Protein Preparation:** Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
- **Ligand Preparation:** Generate 3D structures of the SMA analogs. Minimize their energy and assign charges using a force field like MMFF94.
- **Docking Simulation:** Define the binding site (grid box) on the target protein based on the location of the co-crystallized ligand or known active site residues. Perform docking using software like AutoDock Vina or Glide.
- **Analysis:** Analyze the resulting poses. The best-docked pose is typically identified by the lowest binding energy (docking score). Visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. Compare the docking scores and interaction patterns across the series of analogs to rationalize the in vitro data.

Section 5: Data Interpretation and Future Directions

The culmination of this work is the synthesis of all collected data into a coherent SAR model. For example, if methylation of the 6-OH group (analog 1) completely abolishes antioxidant activity, it confirms this group's essentiality. If converting the 7-oxyacetate to an ester (analog 2) increases cell permeability but shows lower activity in an enzyme assay, it suggests the anionic carboxylate is crucial for binding to a cationic residue in the active site.

This iterative process of design, synthesis, testing, and analysis is the engine of lead optimization. Promising analogs identified through this primary screening should be advanced to more complex secondary assays, such as measuring a broader panel of cytokines or testing in cell-based models of specific diseases (e.g., arthritis, dermatitis).

Future work should focus on:

- **ADMET Profiling:** Assessing the absorption, distribution, metabolism, excretion, and toxicity of the most potent compounds.
- **In Vivo Efficacy:** Testing lead candidates in animal models of inflammation or oxidative stress to validate their therapeutic potential.

- Target Deconvolution: Employing advanced techniques like chemical proteomics to identify the specific molecular targets of SMA and its optimized analogs.

Conclusion

Sodium Methylesculetin Acetate stands as a compelling chemical entity with significant therapeutic and cosmeceutical potential. Its activity is not arbitrary but is instead a direct consequence of its distinct molecular architecture. The free 6-hydroxyl group, the 4-methyl substituent, and the solubilizing 7-oxyacetate moiety each play a coordinated role in defining its biological profile. By applying the systematic, multi-disciplinary framework of Structure-Activity Relationship analysis—blending rational analog design, robust biological screening, and insightful computational modeling—researchers can unlock the full potential of this coumarin scaffold. This guide serves as a foundational blueprint for that endeavor, paving the way for the development of next-generation anti-inflammatory and antioxidant agents with superior efficacy and safety.

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